GALLIUM TELLURIDE
Description
Monoclinic vs. Hexagonal Crystal Phase Configurations
This compound exhibits two primary crystalline phases that differ significantly in their structural arrangements and stability characteristics. The monoclinic phase represents the thermodynamically stable configuration under ambient conditions, while the hexagonal phase exists as a metastable form that can be stabilized under specific growth conditions. These two phases demonstrate distinct crystallographic parameters and symmetry properties that fundamentally influence the material's electronic and optical behavior.
The monoclinic this compound crystallizes in the monoclinic crystal system with space group symmetry that accommodates the unique gallium-gallium dimeric arrangements within the layered structure. Commercial sources report specific unit cell parameters for the monoclinic phase, with variations observed between different suppliers due to measurement conditions and crystal quality. The monoclinic structure exhibits lower in-plane symmetry compared to the hexagonal form, which contributes to its anisotropic properties and makes it particularly attractive for applications requiring directional electronic or optical responses.
The hexagonal this compound phase represents a closely related structural modification that contains gallium dimeric units similar to the monoclinic form. This phase can be produced through specialized synthesis techniques, including low-pressure metal organic vapor deposition methods using alkyl this compound cubane-type clusters. The hexagonal form demonstrates quasi-direct gap characteristics with promising thermoelectric applications. Research has shown that the hexagonal phase converts to the monoclinic form when subjected to thermal annealing at approximately 500 degrees Celsius.
| Crystal Phase | Unit Cell Parameters | Space Group | Stability |
|---|---|---|---|
| Monoclinic | a=0.416 nm, b=0.934 nm, c=1.086 nm, α=106.05°, β=90°, γ=102.8° | Monoclinic | Thermodynamically stable |
| Monoclinic (Alternative) | a=0.608 nm, b=1.053 nm, c=1.358 nm, α=γ=90°, β=107.204° | Monoclinic | Thermodynamically stable |
| Hexagonal | Related to monoclinic with Ga₂⁴⁺ units | Hexagonal | Metastable |
Layer-Structured Atomic Arrangement and van der Waals Interactions
The fundamental architecture of this compound consists of layered structures where individual layers are held together primarily through van der Waals forces between tellurium atoms. This layered arrangement creates a highly anisotropic material with distinct properties parallel and perpendicular to the layer planes. The interlayer interactions play a crucial role in determining the overall structural stability and electronic properties of the material.
Within each layer, the atomic arrangement follows a specific pattern where gallium atoms adopt a quasi-tetrahedral coordination environment. Each gallium atom coordinates with three tellurium atoms and one additional gallium atom, creating the characteristic dimeric units that define the material's structural identity. The tellurium atoms exhibit threefold coordination with gallium atoms, maintaining the average Hume-Rothery rule throughout the structure.
The van der Waals interactions between layers demonstrate distinctive characteristics that influence the material's mechanical and electronic properties. Unlike other layered semiconductors in the same family such as gallium sulfide or gallium selenide, this compound exhibits a unique arrangement where one-third of the gallium-gallium bonds are oriented parallel to the layers. This configuration creates an additional cleaving plane along the crystallographic c-axis, making the crystals exceptionally easy to orient and exfoliate.
Pressure-dependent studies have revealed significant insights into the layer-structured arrangement and interlayer interactions. Research using high-pressure X-ray absorption spectroscopy has shown that the interlayer distance decreases less dramatically in this compound compared to similar compounds like indium selenide, indicating stronger interlayer interactions due to the tilting of tellurium p-orbitals and the larger size of these orbitals. The evolution of inter- and intralayer distances under pressure demonstrates the complex interplay between covalent bonding within layers and van der Waals interactions between layers.
Bonding Characteristics: Ga-Ga Dimeric Units and Te Coordination
The bonding characteristics of this compound are dominated by the presence of distinctive gallium-gallium dimeric units that create a unique structural motif within the layered architecture. These dimeric units consist of two gallium atoms bonded together with a remarkably short interatomic distance of approximately 2.43-2.45 Angstroms, which is significantly shorter than the heteropolar gallium-tellurium bonds that measure approximately 2.69 Angstroms.
Chemical bonding analysis using Crystal Orbital Hamilton Population methods has revealed that gallium-gallium homopolar bonds exhibit higher bond strength compared to gallium-tellurium heteropolar bonds. The integral of the negative Crystal Orbital Hamilton Population data provides quantitative measures of covalent interactions, showing that gallium-gallium bonds consistently demonstrate higher values than gallium-tellurium bonds in both monoclinic and hexagonal phases. These homopolar bonds are crucial for stabilizing the gallium-centered tetrahedral motifs that characterize the this compound structure.
The coordination environment around tellurium atoms creates a specific bonding pattern that contributes to the overall structural stability. Each tellurium atom coordinates with three gallium atoms in a threefold coordination arrangement. This coordination pattern, combined with the gallium atoms' quasi-tetrahedral coordination involving three tellurium atoms and one gallium atom, creates a complex three-dimensional bonding network that balances covalent and ionic character.
Research has identified different types of gallium-gallium bonds within the structure, including intralayer vertical bonds and intralayer horizontal bonds. The intralayer gallium-gallium bonds demonstrate higher bond strength values compared to vertical gallium-gallium bonds, despite similar bond lengths. This variation in bond strength contributes to the structural anisotropy and influences the phase transformation behavior observed in this compound.
| Bond Type | Bond Length (Å) | Bond Strength (-ICOHP, eV) | Coordination |
|---|---|---|---|
| Ga-Ga (intralayer) | ~2.45 | ~4.8 | Dimeric units |
| Ga-Ga (vertical) | ~2.45 | ~4.4-4.6 | Dimeric units |
| Ga-Te (heteropolar) | ~2.69 | Lower than Ga-Ga | Quasi-tetrahedral |
| Te coordination | - | - | Threefold with Ga |
Phase Transition Dynamics Under Thermal Annealing
The phase transition dynamics of this compound under thermal annealing conditions represent a fascinating aspect of the material's structural behavior. Research has demonstrated that metastable hexagonal this compound can be transformed into the stable monoclinic phase through controlled rapid thermal annealing processes. This transformation occurs through a specific mechanism that involves the rotation of vertical gallium-gallium bonds by approximately 90 degrees.
Experimental studies have shown that van der Waals epitaxial hexagonal this compound grown on silicon substrates undergoes phase transformation to monoclinic this compound when subjected to rapid thermal annealing. This transformation is accompanied by significant strain relaxation between the silicon substrate and the this compound layer. The process enables the fabrication of large-area, single-crystal two-dimensional monoclinic this compound on standard crystalline wafers.
The critical temperature for phase transformation has been identified as approximately 500 degrees Celsius, at which point hexagonal this compound converts irreversibly to the monoclinic form. This transformation temperature represents a crucial parameter for processing and device fabrication applications. The transformation process involves the reorganization of gallium-gallium dimeric units and the adjustment of tellurium coordination environments to achieve the more stable monoclinic configuration.
Thickness-dependent studies have revealed additional complexity in the phase transformation dynamics. Research has documented spontaneous phase transformation of this compound that occurs when bulk material is exfoliated to few-layer thicknesses. Transmission electron microscopy results indicate structural variation from monoclinic to hexagonal structure during the thinning process. This thickness-induced transformation suggests that surface energy and interlayer interactions compete to dominate structural stability during the thinning process.
The phase transformation mechanism has been proposed to occur through a two-stage process: first from monoclinic to tetragonal, then from tetragonal to hexagonal structure. This multi-stage transformation pathway provides insights into the energy landscape governing the structural stability of different this compound phases. The results demonstrate the crucial role of interlayer interactions in structural stability and offer potential strategies for phase engineering in device applications.
Properties
CAS No. |
12024-27-0 |
|---|---|
Molecular Formula |
GaTe |
Molecular Weight |
197.32 |
Origin of Product |
United States |
Preparation Methods
Stoichiometric Mixing and Thermal Processing
In a representative procedure, Ga and Te are combined at molar ratios ranging from 1:1.15 to 1:3 to account for Te’s higher volatility. The mixture is heated in a tubular furnace under an argon flow (10–30 sccm) with a two-stage thermal profile:
-
Initial Annealing : 450–550°C for 1–3 hours to homogenize the reactants.
-
High-Temperature Synthesis : Ramped at 20–30°C/h to 840–900°C, followed by a 1-hour dwell to form crystalline GaTe.
Natural cooling to room temperature yields layered GaTe with thicknesses of 2–15 nm and lateral dimensions of 30–60 µm. Adjusting the Ga:Te ratio to 1:1.15 optimizes crystallinity, as excess Te minimizes vacancies during sublimation.
Table 1: Key Parameters for Direct Reaction Synthesis
| Molar Ratio (Ga:Te) | Initial Temp (°C) | Dwell Time (h) | Final Temp (°C) | Product Thickness (nm) |
|---|---|---|---|---|
| 1:1.15 | 500 | 2 | 850 | 8 |
| 1:2 | 550 | 3 | 900 | 12 |
Van der Waals Epitaxial Growth and Phase Transformation
Recent advances in epitaxial techniques have enabled the synthesis of single-crystal monoclinic GaTe (m-GaTe) on silicon substrates, leveraging metastable hexagonal GaTe (h-GaTe) as a precursor.
Stabilization of Metastable h-GaTe
h-GaTe is stabilized on Si via van der Waals epitaxy, where the first GaTe layer adopts the substrate’s symmetry. This process occurs at moderate temperatures (300–400°C) under ultrahigh vacuum, preventing interfacial strain.
Phase Transformation to m-GaTe
Subsequent rapid thermal annealing (RTA) at 600–700°C induces a phase transition to m-GaTe. Strain relaxation during this step eliminates defects, yielding large-area (cm²-scale), optically active layers with direct bandgaps of ~1.65 eV.
Table 2: Epitaxial Growth Conditions and Outcomes
| Substrate | Precursor Phase | Annealing Temp (°C) | Bandgap (eV) | Crystal Size (µm) |
|---|---|---|---|---|
| Silicon | h-GaTe | 650 | 1.65 | 50–100 |
Mechanochemical Synthesis for Composite Materials
GaTe-based composites, such as Ga₂Te₃-TiO₂-C, are synthesized via high-energy ball milling (HEBM) for lithium-ion battery applications.
Solid-State Reaction Mechanism
Ga₂O₃, Te, and Ti powders are milled at 300 rpm for 10 hours under argon, initiating the reaction:
Post-milling, acetylene carbon (10–30 wt%) is added to enhance conductivity.
Electrochemical Performance
The Ga₂Te₃-TiO₂-C (20% C) anode delivers a reversible capacity of 769 mAh g⁻¹ after 300 cycles at 100 mA g⁻¹, attributed to TiO₂’s buffering effect and carbon’s conductive network.
Table 3: Mechanochemical Synthesis Parameters
| Precursors | Milling Time (h) | Carbon Content (%) | Capacity Retention (%) |
|---|---|---|---|
| Ga₂O₃, Te, Ti | 10 | 20 | 98.7 |
Comparative Analysis of Synthesis Methods
Direct Reaction vs. Epitaxial Growth
Chemical Reactions Analysis
Types of Reactions: Gallium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form gallium oxide and tellurium dioxide.
Reduction: It can be reduced using hydrogen gas to form elemental gallium and tellurium.
Substitution: this compound can undergo substitution reactions with halogens to form gallium halides and tellurium halides.
Major Products: The major products formed from these reactions include gallium oxide, tellurium dioxide, elemental gallium, elemental tellurium, gallium halides, and tellurium halides .
Scientific Research Applications
Optoelectronic Devices
Gallium telluride is prominently used in optoelectronic devices due to its direct bandgap of approximately 1.67 eV in bulk form, which can be tuned through bandgap engineering. This property allows GaTe to be effective in photodetectors and light-emitting devices.
Case Study: Photodetectors
Research indicates that atomically thin this compound exhibits superior photodetection capabilities in visible frequencies. The material's unique carrier relaxation dynamics make it a prime candidate for applications in photodetectors, where fast response times are critical . The study highlights the potential for this compound to advance the development of high-performance optoelectronic devices.
Energy Conversion
This compound plays a crucial role in energy conversion technologies, particularly in solar cells and photocatalysis.
Photovoltaic Applications
This compound has been utilized in thin-film solar cells, where its high absorption coefficient and favorable electronic properties contribute to enhanced efficiency. Research demonstrates that GaTe can be effectively incorporated into composite structures to improve light absorption and charge transport .
Photocatalysis
Recent advancements have shown that this compound can be engineered to enhance photocatalytic activity. Defect engineering and interfacing with native oxides improve its performance for applications in hydrogen production and environmental remediation . A study detailed how GaTe-based materials demonstrated significant photocatalytic efficiency under visible light irradiation.
Thermoelectric Applications
This compound exhibits promising thermoelectric properties, making it suitable for applications in energy harvesting and refrigeration.
Thermoelectric Performance
Studies have indicated that GaTe's low thermal conductivity combined with its semiconducting nature allows for effective thermoelectric performance. The material's ability to convert temperature gradients into electrical energy has been explored for potential use in thermoelectric generators .
Lithium-Ion Batteries
This compound has been investigated as a material for lithium-ion battery anodes due to its high capacity and favorable electrochemical properties.
Case Study: Composite Anodes
A composite of this compound with titanium dioxide and carbon has shown excellent cycling stability and high rate capability as an anode material. The composite demonstrated a reversible specific capacity of 769 mAh/g after 300 cycles, indicating its potential for high-performance lithium-ion batteries .
Sensing Applications
The unique optical properties of this compound make it suitable for chemical sensing applications.
Chemical Sensors
Research has highlighted the use of this compound in developing sensors that can detect various gases and chemical substances. Its high photoresponsivity and short response times enhance the sensitivity of these sensors, making them applicable in environmental monitoring and industrial processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of gallium telluride involves its semiconductor properties. It has a high photoresponsivity and flexibility, making it suitable for use in optoelectronic devices. The van der Waals force between this compound multilayers and substrates is stronger than that between this compound interlayers, resulting in easy sliding and fracture of multilayers within this compound. This property is crucial for its applications in flexible electronics .
Comparison with Similar Compounds
Structural and Electronic Properties
*Estimated from literature; exact experimental values for GaTe are scarce.
Key Observations :
- Layered vs. Cubic Structures : GaTe and GaSe share layered structures, enabling exfoliation into 2D materials for flexible electronics. In contrast, CdTe, ZnTe, and GaAs adopt cubic structures, favoring high carrier mobility .
- Bandgap : GaTe’s intermediate bandgap positions it between CdTe (ideal for solar absorption) and ZnTe (suitable for visible-light optoelectronics) .
Key Observations :
Key Observations :
- Niche vs.
- R&D Trends : Recent advancements in GaTe focus on crystal growth techniques (e.g., larger single crystals) for high-performance devices .
Q & A
Q. What are the optimal synthesis methods for gallium telluride (GaTe) thin films, and how do process parameters influence crystallinity?
Methodological Answer: GaTe thin films are typically synthesized via chemical vapor deposition (CVD) or molecular beam epitaxy (MBE). For CVD, optimal parameters include:
- Temperature : 450–550°C for substrate, with Ga and Te precursors heated to 800°C and 400°C, respectively.
- Pressure : 10⁻² to 10⁻⁴ Torr to minimize oxidation.
- Gas flow ratios : Argon carrier gas at 50 sccm, with Te:Ga molar ratios of 1.5:1 to ensure stoichiometry .
For MBE, substrate preparation (e.g., sapphire or Si/SiO₂) and flux calibration of Ga and Te beams are critical. Post-deposition annealing at 300°C under inert atmosphere improves crystallinity. Characterization via XRD (2θ = 24.5° for (002) plane) and Raman spectroscopy (peak at 120 cm⁻¹ for Ga-Te vibrational modes) confirms phase purity .
Q. How do researchers characterize the electronic properties of GaTe, and what are common pitfalls in Hall effect measurements?
Methodological Answer: Electronic properties (carrier concentration, mobility) are measured using Hall effect systems with van der Pauw geometry. Key considerations:
- Sample geometry : Square or cloverleaf patterns to minimize edge effects.
- Magnetic field : 0.5–1.0 T to avoid nonlinear regimes.
- Temperature control : Measurements at 77–300 K to assess thermal activation.
Common pitfalls include:
- Ohmic contact quality : Use indium or gold electrodes annealed at 200°C for low contact resistance (<1 Ω).
- Photoconductivity : Shield samples from ambient light during measurements.
- Anisotropy : GaTe exhibits layer-dependent conductivity; ensure consistent crystal orientation during testing .
Advanced Research Questions
Q. How can contradictions in reported bandgap values of GaTe (1.4–eV) be resolved through experimental design?
Methodological Answer: Discrepancies arise from:
- Stoichiometric variations : Non-stoichiometric GaTe (e.g., Ga-rich phases) reduces bandgap. Use energy-dispersive X-ray spectroscopy (EDS) to verify composition.
- Measurement techniques : UV-Vis spectroscopy may overestimate due to excitonic peaks, while spectroscopic ellipsometry provides accurate optical constants.
- Layer thickness : Bandgap increases in ultrathin layers (<10 nm) due to quantum confinement. Atomic force microscopy (AFM) must confirm thickness .
Recommendation : Cross-validate using multiple techniques (e.g., photoluminescence for exciton binding energy, DFT calculations for theoretical band structure) .
Q. What computational strategies are effective for modeling defect formation in GaTe, and how do they align with experimental observations?
Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., HSE06) is used to model defects like Ga vacancies (V_Ga) or Te antisites (Te_Ga). Steps include:
Supercell construction : 3×3×1 supercells with periodic boundary conditions.
Defect formation energy : Calculated via , where is the chemical potential of Ga/Te.
Charge-state transitions : Use Freysoldt correction for electrostatic interactions.
Experimental validation involves:
- Photoluminescence (PL) : Defect-related peaks at 1.55 eV correlate with V_Ga.
- Scanning tunneling microscopy (STM) : Direct imaging of vacancy clusters .
Q. How do interfacial strain effects in GaTe heterostructures influence optoelectronic performance?
Methodological Answer: Strain engineering is critical for heterostructures (e.g., GaTe/MoS₂). Methodologies include:
- Substrate-induced strain : Lattice mismatch (e.g., 4.2% with MoS₂) induces compressive/tensile strain. Measure via Raman peak shifts (GaTe E₂g mode shifts ~3 cm⁻¹ per 1% strain).
- Finite element modeling (FEM) : Simulate strain distribution using COMSOL Multiphysics.
- Optoelectronic response : Strain reduces bandgap (0.1 eV per 2% strain) but enhances carrier mobility by 30% due to reduced effective mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
